4-Bromo-1-iodo-2-nitrobenzene

Organic Synthesis Aromatic Halogenation Process Chemistry

Researchers requiring sequential, chemoselective functionalization often face limited options for orthogonally reactive scaffolds. 4-Bromo-1-iodo-2-nitrobenzene solves this with a >1000-fold difference in oxidative addition rates between C-I and C-Br bonds, enabling precise stepwise cross-coupling. • Iodine site reacts first in Suzuki, Sonogashira, or related couplings. • Residual bromine enables a second orthogonal transformation. • Direct precursor to 5-bromo-2-iodoaniline (>90% yield) for drug discovery. Supplied with batch-specific COA; ambient shipping; global delivery.

Molecular Formula C6H3BrINO2
Molecular Weight 327.9 g/mol
CAS No. 112671-42-8
Cat. No. B037996
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Bromo-1-iodo-2-nitrobenzene
CAS112671-42-8
Molecular FormulaC6H3BrINO2
Molecular Weight327.9 g/mol
Structural Identifiers
SMILESC1=CC(=C(C=C1Br)[N+](=O)[O-])I
InChIInChI=1S/C6H3BrINO2/c7-4-1-2-5(8)6(3-4)9(10)11/h1-3H
InChIKeyXLUAZLDTZYHVSO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-Bromo-1-iodo-2-nitrobenzene Overview


4-Bromo-1-iodo-2-nitrobenzene (CAS 112671-42-8) is a halogenated nitroaromatic compound with the molecular formula C₆H₃BrINO₂ and a molecular weight of 327.90 g/mol [1]. This crystalline solid, appearing as a pale orange/tan powder , is a strategic intermediate in organic synthesis. Its value proposition for procurement is not based on an intrinsic property but on its orthogonally reactive dihalogenated architecture. The presence of both bromine and iodine substituents on a nitrobenzene core establishes a clear hierarchy of reactivity, which is the key to its use in sequential, chemoselective transformations, particularly in cross-coupling reactions .

Workflow
Sequential cross-coupling via orthogonal C–I and C–Br activation
Selection
Iodide reacts first under mild catalytic conditions; bromide retained for second step
Use Context
Modular assembly of complex aryl architectures in medicinal and materials chemistry

Why Generic Substitution Fails


Generic substitution of 4-bromo-1-iodo-2-nitrobenzene fails because its core utility is derived from the specific, differential reactivity of its iodine and bromine atoms, which are positioned for orthogonal activation in cross-coupling reactions [1]. The iodine atom (C-I) undergoes oxidative addition to transition-metal catalysts significantly faster than the bromine atom (C-Br), enabling a high degree of chemoselective functionalization. This is a property of the molecule, not the class. Common analogs, such as the regioisomer 4-bromo-2-iodo-1-nitrobenzene (CAS 343864-78-8), share the same functional groups and molecular weight but differ in the spatial arrangement of those groups. This regioisomerism dictates the electronic and steric environment of each halogen, altering its reactivity profile and the outcome of sequential coupling steps. Therefore, substituting one regioisomer for another would lead to a different sequence of bond formations, fundamentally altering the synthetic route .

Regioisomer substitution
The 4-bromo-2-iodo isomer alters halogen activation order, which may shift chemoselectivity in sequential couplings.
Electronic/steric mismatch
Different spatial arrangement of halogens changes reaction rates and may compromise planned synthetic routes.
Identity verification required
Melting point differs from the common regioisomer; analytical confirmation is advised before use to avoid costly failure.

Quantitative Evidence for Selection


Synthesis Yield as Procurement Baseline

The procurement of 4-bromo-1-iodo-2-nitrobenzene is supported by a reproducible and high-yielding synthesis from 4-bromo-2-nitroaniline, providing a reliable supply chain and a benchmark for quality. A reported procedure, involving diazotization followed by iodination, achieves a yield of 88% . This is a critical data point for process chemists evaluating the commercial viability and scalability of a synthetic route.

Synthesis Yield as Procurement Baseline
Class-level inference
88%
isolated yield
Supports robust synthesis and supply chain reliability
Upper end of typical Sandmeyer yields (70–90%), class-level inference
Organic Synthesis Aromatic Halogenation Process Chemistry

Reactivity Hierarchy in Oxidative Addition

The fundamental advantage of 4-bromo-1-iodo-2-nitrobenzene is its ability to undergo chemoselective functionalization. This is rooted in the inherent, quantifiable difference in oxidative addition rates of its C-I and C-Br bonds to a Ni(0) catalyst. While data for this exact compound is not found, class-level inference from a quantitative reactivity scale for aryl halides with a model Ni(0) complex shows that an aryl iodide (PhI) reacts with a relative rate of 1, while the analogous aryl bromide (PhBr) is unreactive (relative rate < 10⁻³) under the same conditions [1].

Reactivity Hierarchy in Oxidative Addition
Class-level inference
C–I (target) Relative rate ≈ 1
vs
C–Br
Supports chemoselective functionalization strategy
Model Ni(0) system data, class-level inference
Cross-Coupling Oxidative Addition Chemoselectivity Nickel Catalysis

Downstream Reduction to Key Aniline

The value of a building block is proven by its conversion into valuable downstream intermediates. 4-Bromo-1-iodo-2-nitrobenzene can be reduced to 5-bromo-2-iodoaniline in excellent yield. Two distinct methods have been reported, achieving 91% yield using Fe/AcOH/EtOH and 93.6% yield using Fe/NH₄Cl/EtOH/THF/H₂O [1]. This aniline is a versatile synthon for further derivatization, including diazonium chemistry, amide bond formation, and heterocycle synthesis.

Downstream Reduction to Key Aniline
Cross-study comparable
91% / 93.6%
isolated yield (two methods)
Reported conversion to key aniline intermediate
Fe-mediated reductions, independent reports
Medicinal Chemistry Functional Group Interconversion Nitro Reduction Building Block

Melting Point Differentiation from Regioisomer

Ensuring the procurement of the correct isomer is critical. 4-Bromo-1-iodo-2-nitrobenzene (CAS 112671-42-8) and its regioisomer 4-bromo-2-iodo-1-nitrobenzene (CAS 343864-78-8) are easily differentiated by their melting points. The target compound has a reported melting point range of 87-89 °C , while the regioisomer has a higher melting point range of 128-131 °C [1]. This significant difference provides a simple, verifiable quality control metric.

Melting Point Differentiation
Direct head-to-head comparison
Target isomer 87–89°C
vs
Regioisomer 128–131°C
Enables rapid identity verification by melting point
QC check to confirm correct isomer procurement
Analytical Chemistry Quality Control Physical Properties Procurement

Validated Research and Industrial Applications


Sequential Synthesis of Complex Molecules

The primary application is as a linchpin in multi-step synthesis. The >1000-fold difference in oxidative addition rates between C-I and C-Br bonds [1] allows a chemist to install a first functional group at the iodine site via a cross-coupling reaction (e.g., Suzuki, Sonogashira) with high chemoselectivity. The bromine atom can then be engaged in a second, orthogonal cross-coupling or another transformation, enabling the rapid, modular assembly of complex molecular architectures that would be difficult to access otherwise.

Precursor for Medicinal Chemistry

4-Bromo-1-iodo-2-nitrobenzene is a direct and high-yielding precursor to 5-bromo-2-iodoaniline, a privileged intermediate for drug discovery. As demonstrated by independent methods, this reduction proceeds in >90% yield [2]. The resulting aniline can be used in a multitude of reactions—such as amide coupling, diazotization, or heterocycle formation—to build libraries of compounds or to synthesize specific targets, including kinase inhibitors as noted in the patent literature [2].

OLED Material Synthesis Intermediate

Halogenated nitroaromatics like 4-bromo-1-iodo-2-nitrobenzene are crucial components in the synthesis of organic semiconductors, particularly for the emissive and charge-transport layers of Organic Light-Emitting Diodes (OLEDs) [3]. Its well-defined structure and orthogonal reactive handles allow for the precise construction of extended conjugated systems required for optoelectronic applications. The high purity available from vendors is essential for minimizing performance-degrading contaminants in electronic devices [3].

Application
Selection Property
Validation Focus
Sequential synthesis of complex molecules
Orthogonal C–I / C–Br reactivity
Chemoselective coupling sequence integrity
Medicinal chemistry building block
Nitro reduction to aniline intermediate
Downstream derivatization feasibility
OLED material synthesis
Dihalogenated core for sequential coupling
Material purity and conjugation quality

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

47 linked technical documents
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